Physical and chemical properties of 1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene
Physical and chemical properties of 1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene
An in-depth technical analysis and methodological guide detailing the physicochemical properties, synthesis, and industrial applications of 1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene .
Executive Summary
In the realm of advanced organic synthesis and medicinal chemistry, halogenated biaryl systems represent a privileged class of molecular scaffolds. 1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene (CAS: 1261817-83-7) is a highly specialized intermediate characterized by a rigid naphthalene core, a sterically demanding trifluoromethyl ( −CF3 ) group, and a highly electronegative fluorine atom. This whitepaper provides a comprehensive evaluation of its physicochemical dynamics, a self-validating synthetic protocol via Suzuki-Miyaura cross-coupling, and its strategic utility in drug development and organic electronics.
Physicochemical Profiling & Structural Dynamics
The molecular architecture of 1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene dictates its behavior in both biological systems and material matrices.
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Steric and Electronic Interplay: The naphthalene core provides a planar, hydrophobic surface ideal for π−π stacking interactions. The C1-fluoro substitution modulates the electron density of the aromatic system via inductive withdrawal, while the C4-linked 3-(trifluoromethyl)phenyl group introduces significant steric bulk.
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Conformational Stability: The meta-positioning of the −CF3 group is a deliberate structural feature. It prevents excessive steric clash with the naphthalene peri-hydrogens (specifically at the C5 or C8 positions), thereby maintaining a thermodynamically favorable dihedral angle between the two aromatic rings.
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Significance |
| Chemical Name | 1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene | Standard IUPAC nomenclature. |
| CAS Registry Number | 1261817-83-7 | Unique identifier for regulatory tracking . |
| Molecular Formula | C17H10F4 | Indicates high degree of halogenation. |
| Molecular Weight | 290.25 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5). |
| XLogP3-AA (Est.) | ~5.8 | Highly lipophilic; indicates strong membrane permeability. |
| Hydrogen Bond Acceptors | 4 | Derived entirely from the fluorine atoms. |
| Hydrogen Bond Donors | 0 | Enhances passive diffusion across lipid bilayers. |
| Rotatable Bonds | 1 | High structural rigidity, reducing entropic penalty upon target binding. |
Mechanistic Synthesis: The Suzuki-Miyaura Cross-Coupling
When synthesizing complex biaryls, the1 is the gold standard due to its high regioselectivity, tolerance of electronegative functional groups, and non-toxic byproducts .
Causality of Reagent Selection: We utilize 1-bromo-4-fluoronaphthalene as the electrophile. The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, ensuring that the Palladium(0) catalyst selectively undergoes oxidative addition at the C4 position without defluorination side-reactions . The base ( K2CO3 ) is critical; it coordinates with the 3-(trifluoromethyl)phenylboronic acid to form a reactive, electron-rich boronate complex, which is a prerequisite for the transmetalation step.
Step-by-Step Experimental Protocol
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Preparation & Degassing: In a flame-dried Schlenk flask, combine 1-bromo-4-fluoronaphthalene (1.0 equiv) and 3-(trifluoromethyl)phenylboronic acid (1.2 equiv). Dissolve in a 2:1:1 mixture of Toluene/Ethanol/Water. Critical Step: Degas the solvent mixture via three freeze-pump-thaw cycles. Removing dissolved oxygen is mandatory to prevent the irreversible oxidation and deactivation of the Pd(0) catalyst.
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Catalyst & Base Addition: Under a positive flow of Argon, add Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3)4 ] (0.05 equiv) and Potassium Carbonate ( K2CO3 ) (2.0 equiv).
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Reaction Execution: Heat the biphasic mixture to 85°C under an argon atmosphere for 12 hours. Monitor the reaction progression via LC-MS until the complete consumption of the aryl bromide is confirmed.
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Workup & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and partition with brine. Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure biaryl product.
Fig 1: Suzuki-Miyaura cross-coupling workflow for synthesizing the target biaryl compound.
Advanced Applications in Industry
Medicinal Chemistry & Drug Design
The incorporation of the −CF3 group is a highly effective bioisosteric strategy. In pharmacokinetics, the strong carbon-fluorine bonds block potential Cytochrome P450 (CYP450) oxidation sites on the phenyl ring, drastically increasing the metabolic half-life of the parent drug. Furthermore, the compound's high lipophilicity (LogP ~5.8) indicates excellent lipid membrane permeability, making this specific scaffold highly relevant for Central Nervous System (CNS) drug targets where traversing the Blood-Brain Barrier (BBB) is required.
Organic Electronics (OLEDs)
Fluorinated naphthalenes are heavily utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics . The electron-withdrawing nature of the four fluorine atoms significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. This structural modification facilitates superior electron injection and transport within the emissive layer of OLED devices, directly correlating to improved luminous efficiency and reduced thermal degradation.
Analytical Validation & Self-Validating Quality Control
To ensure the trustworthiness and high-fidelity of the synthesized batch, a self-validating analytical suite must be employed prior to downstream application:
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19F NMR Spectroscopy: This is the primary self-validating metric. The spectrum must display two distinct, non-overlapping signals: a sharp singlet integrating to 3F (typically around -62 ppm, corresponding to the −CF3 group) and a multiplet integrating to 1F (around -120 ppm, corresponding to the naphthyl-F). Any deviation indicates incomplete coupling or defluorination.
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1H NMR Spectroscopy: Used to verify the aromatic proton integration (exactly 10 protons) and the specific coupling constants characteristic of the 1,4-disubstituted naphthalene system.
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LC-MS (ESI+): Required to confirm the exact mass. The mass spectrum must show a primary molecular ion peak at m/z 291.08 ( [M+H]+ calculated for C17H11F4 ).
